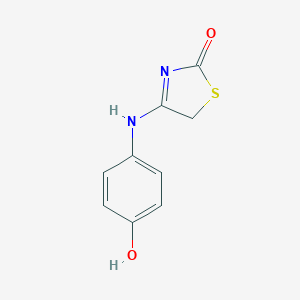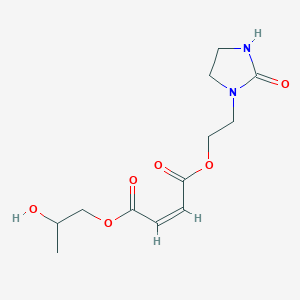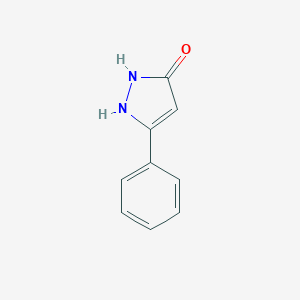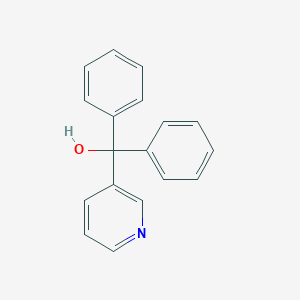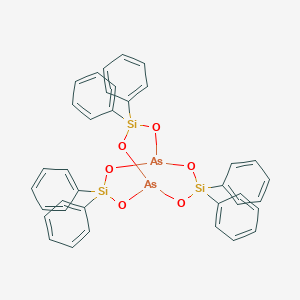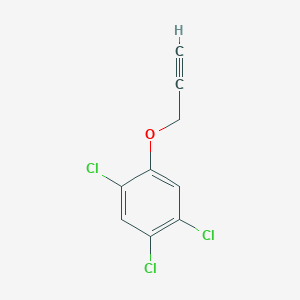
4-Phosphorinanone, 1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phosphorinanone, 1-methyl- is a chemical compound that has recently gained attention in the scientific community due to its potential applications in scientific research. It is a cyclic phosphate ester that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 4-Phosphorinanone, 1-methyl- is not fully understood. However, it is known that it can inhibit the activity of protein phosphatases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting protein phosphatases, 4-Phosphorinanone, 1-methyl- can alter the phosphorylation status of proteins and affect their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Phosphorinanone, 1-methyl- have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, inhibit the growth of bacteria, and enhance the activity of certain enzymes. Additionally, 4-Phosphorinanone, 1-methyl- has been shown to affect the function of the nervous system, specifically by inducing Parkinson's disease-like symptoms in animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Phosphorinanone, 1-methyl- in lab experiments is its ability to selectively inhibit protein phosphatases, which can be useful for studying cellular signaling pathways. Additionally, it can be synthesized using various methods, allowing for flexibility in experimental design. However, one limitation of using 4-Phosphorinanone, 1-methyl- is its potential toxicity, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for research involving 4-Phosphorinanone, 1-methyl-. One potential direction is the development of new synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-Phosphorinanone, 1-methyl- and its effects on cellular signaling pathways. Finally, research is needed to determine the potential applications of 4-Phosphorinanone, 1-methyl- in the development of new drugs and therapies for various diseases.
Synthesis Methods
4-Phosphorinanone, 1-methyl- can be synthesized using various methods, including the reaction of 1-methyl-4-piperidone with phosphorus oxychloride and triethylamine, the reaction of 1-methyl-4-piperidone with phosphorus pentoxide and dimethylformamide, and the reaction of 1-methyl-4-piperidone with phosphorus trichloride and triethylamine. The yield and purity of the synthesized compound depend on the specific method used.
Scientific Research Applications
4-Phosphorinanone, 1-methyl- has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It can be used as a precursor for the synthesis of other compounds, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a neurotoxin that induces Parkinson's disease-like symptoms in animals. Additionally, 4-Phosphorinanone, 1-methyl- has been used as a tool for studying the role of phosphates in biological systems.
properties
CAS RN |
16327-48-3 |
|---|---|
Product Name |
4-Phosphorinanone, 1-methyl- |
Molecular Formula |
C6H11OP |
Molecular Weight |
130.12 g/mol |
IUPAC Name |
1-methylphosphinan-4-one |
InChI |
InChI=1S/C6H11OP/c1-8-4-2-6(7)3-5-8/h2-5H2,1H3 |
InChI Key |
CGWKFVCVSUVZNG-UHFFFAOYSA-N |
SMILES |
CP1CCC(=O)CC1 |
Canonical SMILES |
CP1CCC(=O)CC1 |
synonyms |
1-Methylphosphorinan-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




acetate](/img/structure/B103585.png)
